5-(But-2-ynyloxy)picolinic acid

Overview

Description

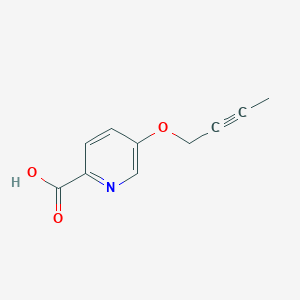

5-(But-2-ynyloxy)picolinic acid is a derivative of picolinic acid (pyridine-2-carboxylic acid) featuring a but-2-ynyloxy substituent at the 5-position of the pyridine ring. The but-2-ynyloxy group introduces a rigid, linear alkynyl ether moiety, which may influence electronic properties, solubility, and biological interactions compared to other substituents . Picolinic acids are widely studied for their chelating capabilities and applications in medicinal chemistry, particularly as antimicrobial agents and enzyme inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(But-2-ynyloxy)picolinic acid typically involves the reaction of picolinic acid with but-2-yn-1-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring that the reaction is efficient and cost-effective. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The carboxylic acid group (-COOH) enables classic acid-derived transformations:

But-2-ynyloxy Group Reactivity

The alkyne-functionalized ether exhibits distinct reactivity:

Click Chemistry (Azide-Alkyne Cycloaddition)

-

Conditions : Cu(I) catalyst, room temperature

-

Product : 1,2,3-Triazole-linked conjugates

-

Significance : Enables bioconjugation or polymer synthesis.

Example:

Hydrogenation

-

Conditions : H₂/Pd-C or Lindlar catalyst

-

Product : But-2-enyloxy or butyloxy derivatives

-

Selectivity : Partial hydrogenation preserves the pyridine ring.

Ether Cleavage

-

Acidic Conditions : HI (conc.) → Pyridinol + but-2-yne derivatives

-

Basic Conditions : Limited stability under strong bases (e.g., NaOH) due to potential alkyne side reactions.

Pyridine Ring Reactivity

Electrophilic substitution is hindered by the electron-withdrawing carboxylic acid and ether groups, directing reactivity to specific positions:

| Reaction | Conditions | Position | Product |

|---|---|---|---|

| Chlorination | SOCl₂ or Cl₂/FeCl₃ | C-4 (para to COOH) | 4-Chloro derivatives |

| Nitration | HNO₃/H₂SO₄ | C-3 or C-4 | Nitropyridine derivatives |

Side Reactions and Stability Considerations

-

Decarboxylation : Occurs at elevated temperatures (>200°C), yielding pyridine derivatives.

-

Oxidation : The alkyne group may oxidize to diketones under strong oxidizing agents (e.g., KMnO₄).

-

Polymerization Risk : But-2-ynyl groups may undergo uncontrolled polymerization under radical initiators.

Key Structural and Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

5-(But-2-ynyloxy)picolinic acid has been studied for its potential as an anticancer agent. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For example, derivatives of picolinic acid have shown to inhibit the proliferation of prostate cancer cells by modulating androgen receptors, suggesting that this compound may possess similar properties .

Case Study: Prostate Cancer

In a study focusing on androgen receptor antagonism, compounds related to this compound demonstrated high affinity for the receptor, effectively inhibiting the growth of prostate cancer cell lines. The findings suggest that this compound could be a lead structure for developing new therapeutics aimed at treating prostate cancer and other androgen-dependent conditions.

Agricultural Science

2. Herbicidal Properties

The compound has also been investigated for its herbicidal potential. Research on structurally related picolinic acid derivatives indicates that they can act as synthetic auxin herbicides, effectively inhibiting the growth of target plants like Arabidopsis thaliana at low concentrations .

Data Table: Herbicidal Activity

These findings highlight the potential of this compound and its derivatives in developing effective herbicides with minimal environmental impact.

Materials Science

3. Chelation Properties

Picolinic acids are known for their chelation capabilities, particularly with metal ions such as zinc and iron. This property can be exploited in materials science for creating metal-organic frameworks (MOFs) or other composite materials that require metal ion stabilization .

Case Study: Metal Ion Interaction

Experimental studies have shown that picolinic acid derivatives can effectively chelate essential metal ions, which could be utilized in designing new materials for catalysis or drug delivery systems. The ability to form stable complexes with metals makes these compounds valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 5-(But-2-ynyloxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral entry by interfering with viral-cellular membrane fusion, as seen with other picolinic acid derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Alkyl-Substituted Picolinic Acids

Alkyl-substituted picolinic acids, such as 5-(4-butylphenyl)picolinic acid (qy17) and 5-(4-(tert-butyl)phenyl)picolinic acid (qy20) (), highlight the impact of substituent bulkiness and electronic effects.

Key Findings :

- qy17’s superior antibacterial activity over qy20 suggests that substituent flexibility and electronic effects (e.g., electron-donating vs. withdrawing) critically influence bioactivity .

Comparison with Aryl-Substituted Derivatives

Aryl-substituted picolinic acids, such as 5-(4-cyanophenyl)picolinic acid () and 5-(trifluoromethyl)picolinic acid (), demonstrate substituent-driven variations in electronic and steric profiles.

Key Findings :

- Electron-withdrawing groups (e.g., -CN, -CF₃) increase acidity and chelating potency, making these derivatives suitable for metalloenzyme inhibition .

Electronic Effects: Alkynyloxy vs. Electron-Withdrawing Groups

Substituent electronic properties significantly influence reactivity and biological interactions:

Key Insights :

- Alkynyloxy groups may offer a compromise between the extreme electronic effects of -CF₃ and -OCH₃, enabling tailored interactions in drug design .

Physicochemical Properties and Solubility

Comparative solubility and stability data from analogs:

Hypothesis for this compound :

- Predicted solubility: ~5–10 mg/mL in DMSO due to moderate lipophilicity.

- Stability may be comparable to qy17, as alkynyl ethers are generally resistant to oxidation .

Biological Activity

5-(But-2-ynyloxy)picolinic acid is a chemical compound with the molecular formula CHNO and a CAS number of 1383985-09-8. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

Chemical Structure and Properties

The structure of this compound features a picolinic acid backbone with a but-2-ynyl ether substituent. This unique structure may influence its interaction with biological targets.

Antimicrobial Activity

Picolinic acid derivatives have demonstrated antimicrobial properties against various pathogens. The mechanism typically involves interference with microbial metabolism or structural integrity, leading to cell death. While direct studies on this compound are sparse, the presence of the picolinic acid moiety suggests it may share these antimicrobial characteristics.

Immunomodulatory Effects

Picolinic acid has been reported to possess immunomodulatory effects, enhancing immune responses against infections . This property could extend to this compound, positioning it as a candidate for further research in immunotherapy.

The proposed mechanisms through which picolinic acid derivatives exert their biological effects include:

- Membrane Interaction : The lipophilic nature of the but-2-ynyl group may facilitate better membrane penetration, allowing the compound to interact with intracellular targets.

- Enzyme Inhibition : Similar compounds have been noted to inhibit specific enzymes critical for viral replication and microbial survival.

- Cell Signaling Modulation : Picolinic acid can influence signaling pathways related to immune responses, potentially enhancing host defense mechanisms.

Research Findings and Case Studies

Future Directions

Further research is necessary to elucidate the specific biological activities of this compound. Key areas for future investigation include:

- In vitro and In vivo Studies : Detailed studies assessing the efficacy against specific viral and bacterial strains.

- Mechanistic Studies : Understanding how this compound interacts at the molecular level with biological targets.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(but-2-ynyloxy)picolinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of picolinic acid derivatives with propargyl halides. For example, palladium-catalyzed cross-coupling reactions (e.g., decarboxylative coupling) may enhance regioselectivity and yield . Optimize reaction conditions (solvent, temperature, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. Monitor intermediates via HPLC or LC-MS to track byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR (¹H/¹³C, COSY, HSQC) to confirm regiochemistry of the but-2-ynyloxy group.

- HPLC-MS with a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%).

- X-ray crystallography for definitive structural confirmation if crystalline derivatives are obtainable .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use fume hoods and personal protective equipment (PPE) due to potential irritancy of propargyl derivatives.

- Store in airtight containers under inert gas (argon) to prevent oxidative decomposition.

- Conduct risk assessments using Safety Data Sheets (SDS) of structurally related compounds (e.g., propargyl ethers) as proxies if specific data are unavailable .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Scenario : Discrepancies in NMR chemical shifts may arise from dynamic rotational isomerism of the but-2-ynyloxy group.

- Resolution : Perform variable-temperature NMR (VT-NMR) to observe coalescence of signals. Compare with DFT-calculated chemical shifts using software like Gaussian or ORCA .

- Validation : Cross-reference with IR spectroscopy (C≡C stretch ~2100 cm⁻¹) and high-resolution mass spectrometry (HRMS) .

Q. What strategies are effective for studying the catalytic activity of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Synthesis : Incorporate the compound into MOFs via post-synthetic modification (PSM) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to anchor the alkyne group.

- Characterization : Use BET surface area analysis, PXRD, and XPS to confirm framework integrity and metal coordination.

- Activity Testing : Evaluate catalytic performance in model reactions (e.g., CO₂ reduction) using gas chromatography (GC) or in situ FTIR .

Q. How can computational modeling guide the design of this compound-based inhibitors for enzymatic targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target enzymes (e.g., kinases or oxidoreductases).

- MD Simulations : Run molecular dynamics (GROMACS) to assess stability of ligand-enzyme complexes over 100 ns trajectories.

- Validation : Compare computational results with enzymatic inhibition assays (IC₅₀) and SPR-based binding kinetics .

Q. What are the pitfalls in interpreting bioactivity data for this compound in cell-based assays?

- Methodological Answer :

- Artifact Mitigation : Test for nonspecific cytotoxicity via MTT assays and confirm target engagement using siRNA knockdown or CRISPR-edited cell lines.

- Solubility Issues : Use DMSO stocks ≤0.1% v/v and include vehicle controls. Measure solubility via nephelometry in assay buffers.

- Data Reproducibility : Adopt standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) and report p-values with effect sizes .

Q. Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental pKa values for this compound?

- Methodological Answer :

- Experimental Measurement : Use potentiometric titration in aqueous-organic solvent mixtures (e.g., water:methanol 4:1) with a glass electrode.

- Theoretical Calibration : Apply QSPR models (e.g., ACD/pKa DB) and adjust for solvent effects using the Yasuda-Shedlovsky extrapolation method.

- Root-Cause Analysis : Check for intramolecular hydrogen bonding or steric effects altering ionization behavior .

Properties

IUPAC Name |

5-but-2-ynoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-2-3-6-14-8-4-5-9(10(12)13)11-7-8/h4-5,7H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHGEDJAUCJHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.